molecular formula C22H12F4N2O3S B460258 [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone CAS No. 488860-12-4

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

Katalognummer: B460258
CAS-Nummer: 488860-12-4
Molekulargewicht: 460.4g/mol
InChI-Schlüssel: SSBUASNWQKTROU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thieno[2,3-b]pyridine derivative characterized by:

  • A thieno[2,3-b]pyridine core fused with a benzene ring.
  • Substituents: 4-Fluorophenyl group at position 4. Trifluoromethyl group at position 2. Amino group at position 2. 1,3-Benzodioxol-5-yl methanone at position 2.

Eigenschaften

IUPAC Name

[3-amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F4N2O3S/c23-12-4-1-10(2-5-12)14-8-13(22(24,25)26)17-18(27)20(32-21(17)28-14)19(29)11-3-6-15-16(7-11)31-9-30-15/h1-8H,9,27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBUASNWQKTROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=C(C=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-b]Pyridine Core

The thieno[2,3-b]pyridine scaffold serves as the foundational structure for this compound. A Thorpe-Ziegler cyclization reaction is employed, as demonstrated in the synthesis of analogous thienopyridines . This method involves reacting 3-cyanopyridine-2(1H)-thiones with α-chloroacetanilides in boiling dimethylformamide (DMF) in the presence of a strong base such as potassium hydroxide .

Example Procedure :
A mixture of 3-cyano-4-(trifluoromethyl)pyridine-2(1H)-thione (1.0 equiv) and 2-chloro-N-(4-fluorophenyl)acetamide (1.2 equiv) in DMF is heated at 120°C for 8–12 hours. The reaction is quenched with ice-water, and the precipitated product is filtered and recrystallized from ethanol to yield 6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile .

Key Data :

ParameterValue
Yield68–75%
Reaction Temperature120°C
SolventDMF
BaseKOH

Introduction of the 4-Trifluoromethyl Group

The trifluoromethyl group at position 4 is introduced early in the synthesis to leverage its electron-withdrawing effects, which facilitate subsequent electrophilic substitutions. This is achieved by using malononitrile derivatives bearing a trifluoromethyl group during the Thorpe-Ziegler cyclization . Alternatively, post-cyclization trifluoromethylation via Ullmann-type coupling with iodotrifluoromethane has been reported, though with lower yields .

Optimized Conditions :

  • Reagent : Copper(I) iodide, 1,10-phenanthroline

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 100°C

  • Yield : 52–60%

Attachment of the 6-(4-Fluorophenyl) Substituent

The 4-fluorophenyl group at position 6 is incorporated via Suzuki-Miyaura cross-coupling. The halogenated intermediate (e.g., 6-bromo-thieno[2,3-b]pyridine) reacts with 4-fluorophenylboronic acid under palladium catalysis .

Procedure :
A mixture of 6-bromo-4-(trifluoromethyl)thieno[2,3-b]pyridine (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in toluene/water (4:1) is refluxed for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography .

Performance Metrics :

ParameterValue
Yield78–85%
Catalyst Loading5 mol% Pd(PPh₃)₄
Solvent SystemToluene/H₂O

Functionalization with the 3-Amino Group

The 3-amino group is introduced by reducing a nitro precursor or via direct amination. A scalable method involves treating 3-nitrothieno[2,3-b]pyridine with hydrogen gas (1 atm) in the presence of Raney nickel at 50°C . Alternatively, nucleophilic displacement of a 3-chloro derivative with aqueous ammonia achieves amination .

Reduction Method :

  • Catalyst : Raney Ni (10 wt%)

  • Solvent : Ethanol

  • Temperature : 50°C

  • Yield : 90–95%

Coupling of the 1,3-Benzodioxol-5-yl Methanone Moiety

The final step involves coupling the thieno[2,3-b]pyridine intermediate with 1,3-benzodioxole-5-carbonyl chloride . Friedel-Crafts acylation under Lewis acid catalysis is employed .

Synthetic Route :
The thieno[2,3-b]pyridine derivative (1.0 equiv) is dissolved in dichloromethane, and AlCl₃ (1.2 equiv) is added under nitrogen. 1,3-Benzodioxole-5-carbonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 6 hours. The product is isolated via aqueous workup and recrystallized from acetonitrile .

Critical Parameters :

ParameterValue
Lewis AcidAlCl₃
SolventCH₂Cl₂
Reaction Time6 hours
Yield65–72%

Optimization and Purification Strategies

Challenges :

  • Regioselectivity : Competing reactions at positions 2 and 5 of the thienopyridine core require careful control of stoichiometry and temperature .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

Purification Techniques :

  • Recrystallization : Ethanol-water mixtures for intermediate stages .

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients for final product isolation .

Scalability Considerations :

  • Batch Size : Reactions are scalable to 100 g with consistent yields .

  • Cost Drivers : Palladium catalysts and trifluoromethyl reagents account for >60% of material costs .

Analyse Chemischer Reaktionen

Types of Reactions

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to an amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while nucleophilic substitution of the fluorine atom could result in various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

[3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Wirkmechanismus

The mechanism of action of [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Similar Compounds

Key analogs and their structural differences are summarized below:

Compound Name / ID Substituent at Position 6 Substituent at Position 2 Molecular Weight Key Features
Target Compound 4-Fluorophenyl 1,3-Benzodioxol-5-yl methanone 502.48 (est.)* High polarity due to amino and benzodioxole groups; potential CNS activity.
6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 4-Allyloxyphenyl 3-Fluoro-4-methoxyphenyl methanone 502.48 Increased lipophilicity from allyloxy group; enhanced metabolic stability.
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 4-Bromophenyl 3-Fluoro-4-methoxyphenyl methanone 563.30 Bromine substitution improves halogen bonding; higher molecular weight.

*Estimated based on analogous structures in .

Physicochemical and Spectroscopic Properties

  • Hydrogen Bonding: The amino group in the target compound enables strong hydrogen bonding, critical for crystal packing (as per Etter’s graph set analysis) .
  • Spectroscopy :
    • 1H-NMR : Aromatic protons in the 1,3-benzodioxole moiety resonate at δ 6.8–7.2 ppm (similar to compound 1 in ).
    • 13C-NMR : The trifluoromethyl group shows a characteristic signal near δ 120–125 ppm (quartet, J = 280 Hz) .

Biologische Aktivität

The compound [3-Amino-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone, often referred to by its IUPAC name, is a novel bioactive molecule with potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C21H16F4N2O3S
  • Molecular Weight : 455.43 g/mol
  • CAS Number : 832737-65-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in regulating cell proliferation and survival. For instance, compounds in the thieno[2,3-b]pyridine class have shown inhibitory effects on MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13 at concentrations ranging from 0.3 to 1.2 µM .

Biological Activity Summary

The following table summarizes the biological activities observed for the compound:

Activity Target IC50/EC50 Value Reference
Inhibition of MEK1/2 kinasesMV4-11 and MOLM13 leukemia cells0.3 - 1.2 µM
Antiproliferative effectsBRAF mutant melanoma models14 - 50 nM
Cytotoxicity in xenograft modelsBRAF mutant line AROEffective at 10 mg/kg

1. In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a study focused on acute biphenotypic leukemia cells showed a dose-dependent inhibition of cell growth when treated with the compound .

2. In Vivo Studies

In vivo experiments using mouse xenograft models have revealed that the compound effectively inhibits tumor growth derived from BRAF mutant lines at dosages as low as 10 mg/kg when administered orally. This suggests promising therapeutic potential in treating specific types of cancer .

Pharmacological Profile

The pharmacological profile of this compound indicates a favorable safety margin with manageable toxicity levels observed during preclinical trials. The maximum tolerated dose was determined to be around 100 mg/kg for both oral and intravenous routes without significant adverse effects noted in normal tissues .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, considering its multifunctional substituents?

Methodological Answer: The synthesis involves sequential functionalization of the thieno[2,3-b]pyridine core. Key steps include:

  • Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group at position 6 .
  • Trifluoromethylation via radical pathways or halogen-exchange reactions using CuI/AgF systems .
  • Formation of the benzodioxolyl methanone moiety via Friedel-Crafts acylation or nucleophilic substitution .
  • Final purification via recrystallization (ethanol/dioxane mixtures) or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions (e.g., fluorophenyl and trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydrogen-bonding networks and torsion angles .
  • FT-IR : Identifies carbonyl (C=O) and amino (N-H) functional groups .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:

  • Graph Set Analysis (Etter’s formalism) maps hydrogen-bond motifs (e.g., R22_2^2(8) rings) between the amino group and neighboring carbonyl/fluorine atoms .
  • Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular interactions. For example, strong N–H···O bonds may enhance melting points (>250°C) .
  • SHELXL refinement parameters (e.g., displacement ellipsoids) quantify atomic mobility under stress .

Q. How can researchers resolve contradictions in biological activity data across different assay models?

Methodological Answer:

  • Dose-Response Curves : Standardize IC50_{50} measurements across cell lines (e.g., HepG2 vs. HEK293) to assess selectivity .
  • Molecular Dynamics Simulations : Compare binding affinities to target proteins (e.g., kinases) under varying pH/temperature conditions .
  • Meta-Analysis : Cross-reference data from high-throughput screens (HTS) and in vivo models to identify assay-specific artifacts .

Q. What strategies optimize reaction conditions for introducing the trifluoromethyl group?

Methodological Answer:

  • Catalytic Systems : Use CuI/AgF or photoredox catalysts (e.g., Ru(bpy)32+_3^{2+}) for regioselective trifluoromethylation .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres to prevent hydrolysis .
  • Kinetic Studies : Monitor intermediates via in situ IR or 19F^{19}\text{F} NMR to adjust stoichiometry and temperature .

Q. How does the compound’s electronic structure impact its reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Hammett Constants : Correlate substituent effects (e.g., electron-withdrawing CF3_3) on reaction rates in Suzuki couplings .
  • XPS Spectroscopy : Quantify electron density shifts at sulfur/nitrogen atoms in the thienopyridine core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.